

Nifuraldezone-15N3: A Technical Guide for Analytical Applications

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Compound of Interest

Compound Name: Nifuraldezone-15N3

Cat. No.: B15558579

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nifuraldezone-15N3**, a stable isotope-labeled internal standard essential for the accurate quantification of Nifuraldezone residues in various matrices. Nifuraldezone is a nitrofurantoin antibiotic, and its use in food-producing animals is banned in many jurisdictions due to concerns about the carcinogenicity of its residues. Consequently, sensitive and reliable analytical methods are required for monitoring compliance with these regulations.

Certificate of Analysis: Representative Data

While a specific Certificate of Analysis for a single batch of **Nifuraldezone-15N3** is proprietary, the following table summarizes the typical quantitative data provided for such a reference standard. This information is critical for ensuring the quality and reliability of analytical measurements.

| Parameter | Specification |
|-----------------------------|--|
| Identity | |
| Chemical Name | 5-Nitro-2-furaldehyde (formyl-15N, oximino-15N2) semioxamazone |
| Molecular Formula | C7H3(15N3)N4O5 |
| Molecular Weight | 229.13 g/mol |
| Purity and Concentration | |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% atom % 15N |
| Concentration (in solution) | 100 µg/mL (in Acetonitrile) |
| Physical Properties | |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in Acetonitrile and DMSO |
| Storage and Stability | |
| Storage Conditions | -20°C, protected from light |
| Expiration Date | Typically 24-36 months from date of manufacture |

Experimental Protocols

The accurate detection and quantification of Nifuraldezone residues, often present at trace levels, necessitates robust analytical methodologies. The following is a detailed protocol for the analysis of Nifuraldezone in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Nifuraldezone-15N3** as an internal standard.

Sample Preparation: Extraction and Derivatization

- Homogenization: Homogenize 2 grams of tissue sample.

- Internal Standard Spiking: Spike the homogenate with a known concentration of **Nifuraldezone-15N3** solution.
- Hydrolysis: Add 5 mL of 0.1 M HCl and incubate at 37°C overnight to release protein-bound metabolites.
- Derivatization: Add 200 µL of 2-nitrobenzaldehyde (derivatizing agent) and incubate at 50°C for 2 hours. This step converts the Nifuraldezone metabolite to a more stable derivative suitable for LC-MS/MS analysis.
- Liquid-Liquid Extraction:
 - Adjust the pH of the sample to 7.5 with 1 M NaOH.
 - Add 5 mL of ethyl acetate and vortex for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the organic (upper) layer.
- Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-programmed gradient from 10% B to 90% B over 10 minutes.
- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nifuraldezone derivative: m/z 249 \rightarrow 134
 - **Nifuraldezone-15N3** derivative: m/z 252 \rightarrow 137

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Nifuraldezone residues.

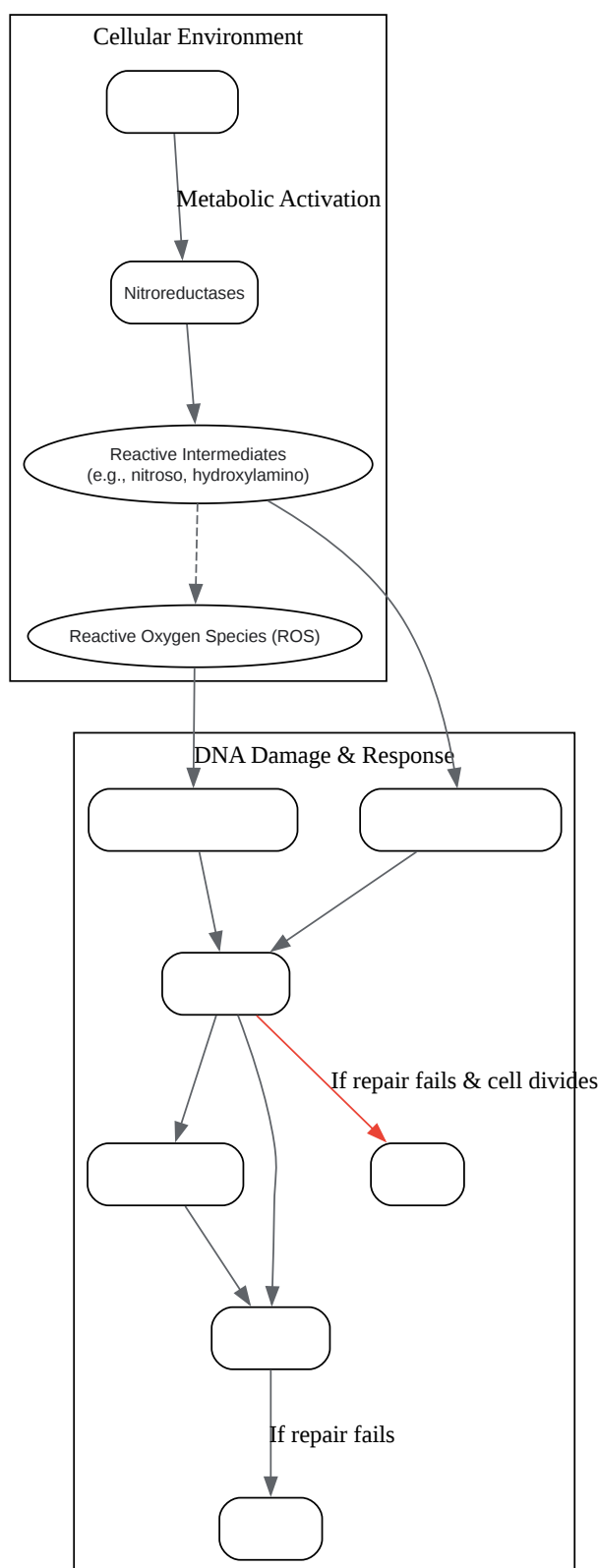


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Experimental workflow for Nifuraldezone analysis.

Proposed Genotoxic Signaling Pathway of Nifuraldezone

Nitrofurans are thought to exert their genotoxic effects through the metabolic reduction of their 5-nitro group, leading to the formation of reactive intermediates that can induce cellular damage. The diagram below outlines a plausible signaling pathway for Nifuraldezone-induced genotoxicity.



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